1-Chloro-2-(2-phenoxyethoxymethyl)benzene
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Overview
Description
1-Chloro-2-(2-phenoxyethoxymethyl)benzene is an organic compound that belongs to the class of benzene derivatives It is characterized by the presence of a chloro group and a phenoxyethoxymethyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2-(2-phenoxyethoxymethyl)benzene can be achieved through several methods. One common approach involves the reaction of 1-chloro-2-methylbenzene with 2-phenoxyethanol in the presence of a base such as sodium hydride. The reaction typically takes place under reflux conditions in an organic solvent like toluene. The reaction mechanism involves the nucleophilic substitution of the chloro group by the phenoxyethoxymethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Catalysts and optimized reaction conditions are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-2-(2-phenoxyethoxymethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as hydroxide ions, leading to the formation of phenoxyethoxymethylbenzene derivatives.
Oxidation: The compound can be oxidized to form corresponding phenoxyethoxymethylbenzene oxides.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, yielding 2-(2-phenoxyethoxymethyl)benzene.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Major Products
Nucleophilic Substitution: Phenoxyethoxymethylbenzene derivatives.
Oxidation: Phenoxyethoxymethylbenzene oxides.
Reduction: 2-(2-phenoxyethoxymethyl)benzene.
Scientific Research Applications
1-Chloro-2-(2-phenoxyethoxymethyl)benzene has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-2-(2-phenoxyethoxymethyl)benzene involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the phenoxyethoxymethyl group can engage in various chemical interactions. These interactions can affect biological pathways and processes, making the compound of interest for therapeutic applications.
Comparison with Similar Compounds
1-Chloro-2-(2-phenoxyethoxymethyl)benzene can be compared with other benzene derivatives such as:
1-Chloro-2-ethynylbenzene: Similar in structure but contains an ethynyl group instead of a phenoxyethoxymethyl group.
1-Chloro-2-methylbenzene: Lacks the phenoxyethoxymethyl group, making it less complex.
1-Chloro-2-phenylbenzene: Contains a phenyl group instead of a phenoxyethoxymethyl group.
Properties
IUPAC Name |
1-chloro-2-(2-phenoxyethoxymethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClO2/c16-15-9-5-4-6-13(15)12-17-10-11-18-14-7-2-1-3-8-14/h1-9H,10-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYNAVPAQFPKNIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCOCC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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